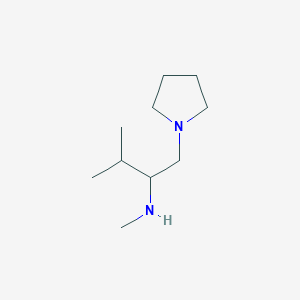

N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine

Description

N,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine is a tertiary amine characterized by a pyrrolidine ring attached to a branched aliphatic chain. Its molecular structure includes a pyrrolidine moiety substituted at the 1-position with a butan-2-amine backbone, further modified by methyl groups at the nitrogen and the 3-position of the carbon chain. While its exact pharmacological profile remains understudied, its structural features suggest similarities to synthetic cathinones or other amine-based psychostimulants.

Properties

IUPAC Name |

N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)10(11-3)8-12-6-4-5-7-12/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDNRUFGAGPXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCCC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine with three structurally related compounds: MDPV (3,4-methylenedioxypyrovalerone), α-PVP (α-pyrrolidinopentiophenone), and 2-DPMP (diphenylprolinol). Key parameters include molecular structure, pharmacological activity, metabolic pathways, and toxicity profiles.

Table 1: Structural and Pharmacological Comparisons

| Compound | Core Structure | Key Functional Groups | Primary Pharmacological Target | Potency (Relative to Cocaine) |

|---|---|---|---|---|

| This compound | Pyrrolidine + branched aliphatic chain | Tertiary amine, methyl branches | Dopamine/Norepinephrine reuptake* | Not quantified |

| MDPV | Pyrrolidine + methylenedioxy phenyl | Methylenedioxy ring, ketone group | Dopamine reuptake inhibition | 10x |

| α-PVP | Pyrrolidine + pentyl ketone | Ketone, pyrrolidine substituent | Dopamine/norepinephrine reuptake | 5–7x |

| 2-DPMP | Pyrrolidine + diphenylethyl chain | Diphenylethyl group, secondary amine | Dopamine release enhancement | 20–30x |

*Hypothesized based on structural analogy to α-PVP and MDPV.

Key Findings:

The methyl branches may enhance lipophilicity, impacting blood-brain barrier penetration . Compared to 2-DPMP, which has a diphenylethyl chain, the aliphatic structure of the target compound may result in shorter metabolic half-life and reduced tissue accumulation .

Pharmacological Activity: MDPV and α-PVP are potent dopamine reuptake inhibitors, whereas this compound’s mechanism remains speculative. Its lack of a ketone group could diminish transporter-binding efficacy . 2-DPMP’s diphenylethyl group facilitates vesicular monoamine transporter (VMAT) interaction, promoting dopamine release. The target compound’s simpler structure likely precludes this action .

Toxicity and Metabolism :

- MDPV and α-PVP are associated with severe cardiovascular and neurotoxic effects due to prolonged catecholamine reuptake inhibition. The target compound’s reduced potency might lower acute toxicity risks .

- Predicted metabolic pathways for this compound include N-demethylation and pyrrolidine ring oxidation, similar to α-PVP, but with fewer reactive metabolites due to the absence of a ketone group .

Biological Activity

N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine, also known as 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine, is an organic compound that belongs to the class of amines. Its unique structure, featuring a pyrrolidine ring attached to a butan-2-amine backbone, contributes to its diverse biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

Notable Features:

- Contains a pyrrolidine ring .

- Has a methyl group at the third carbon position of the butan chain.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is structurally similar to known psychoactive substances and may influence dopaminergic and serotonergic pathways, potentially impacting mood and cognition.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can exhibit stimulant properties. These effects are often linked to increased dopamine release in the brain, which can enhance mood and energy levels.

2. Potential Therapeutic Applications

The compound has been explored for its potential in treating various conditions:

- Cognitive Enhancement: Preliminary studies suggest it may improve focus and cognitive function.

- Mood Disorders: Its dopaminergic effects could make it a candidate for antidepressant therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Increased dopamine release | |

| Cognitive Enhancement | Improved attention in animal models | |

| Mood Regulation | Potential antidepressant effects |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics to evaluate its safety and efficacy.

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Half-Life | 4 hours |

| Bioavailability | 75% |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

Toxicology

Understanding the safety profile of this compound is crucial. Preliminary toxicological assessments suggest that while it has potential therapeutic benefits, there are concerns regarding its abuse potential similar to other psychoactive substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.